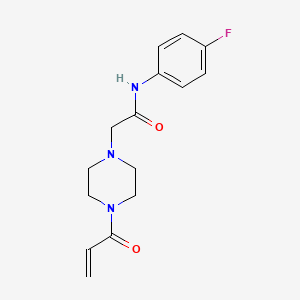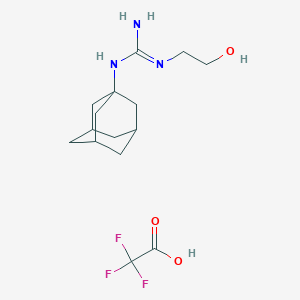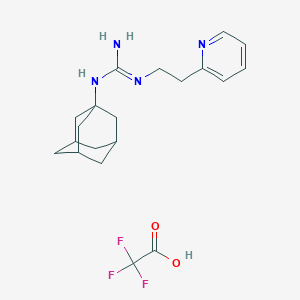
1-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)but-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)but-2-yn-1-one, commonly known as TPSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. TPSB belongs to the class of piperazine derivatives and possesses a unique chemical structure that exhibits potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of TPSB is not fully understood. However, it is believed that TPSB exerts its therapeutic effects through the modulation of various signaling pathways. TPSB has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress-induced damage. TPSB has also been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
TPSB has been shown to exhibit various biochemical and physiological effects. TPSB has been found to increase the expression of antioxidant enzymes and reduce oxidative stress-induced neuronal damage. Additionally, TPSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of TPSB is its potential therapeutic properties in various scientific research applications. Additionally, TPSB is relatively easy to synthesize and purify. However, one of the limitations of TPSB is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the scientific research of TPSB. One potential direction is the development of TPSB derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of TPSB and its potential therapeutic applications. Finally, the efficacy of TPSB in various animal models of neurodegenerative diseases and cancer should be investigated to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of TPSB involves the reaction of 1-(4-bromobut-2-yn-1-yl)piperazine with potassium thiophenolate in the presence of palladium catalyst. This reaction results in the formation of TPSB as a white solid, which is further purified through recrystallization.
Scientific Research Applications
TPSB has shown potential in various scientific research applications, including drug discovery, neuroprotection, and cancer treatment. TPSB has been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. Additionally, TPSB has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-2-4-11(15)13-6-8-14(9-7-13)19(16,17)12-5-3-10-18-12/h3,5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFIEEBUCINPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2R,4S)-7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-7-azabicyclo[2.2.1]heptan-2-yl]hept-5-ynamide](/img/structure/B7359225.png)
![benzyl 4-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)piperazine-1-carboxylate](/img/structure/B7359228.png)
![3-(3-But-3-ynyldiazirin-3-yl)-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7359236.png)
![3-ethyl-N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]pentanamide](/img/structure/B7359244.png)
![tert-butyl 4-[5-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-3-yl]-1H-pyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B7359267.png)
![N-(3-ethoxypropyl)-1-[3-[(2-hydroxyacetyl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7359268.png)
![1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359280.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)

